3-{[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one
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Overview
Description
3-{[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is a complex organic compound that features a quinazolinone core, a piperidine ring, and a thiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one typically involves multiple steps:
Formation of the Thiazole Moiety: The thiazole ring can be synthesized by reacting acetylacetone with thiourea in the presence of a base.
Piperidine Ring Formation: The piperidine ring is often synthesized through the hydrogenation of pyridine derivatives.
Quinazolinone Core Synthesis: The quinazolinone core can be synthesized by cyclization of anthranilic acid derivatives with formamide.
Coupling Reactions: The final step involves coupling the thiazole and piperidine moieties to the quinazolinone core using appropriate coupling agents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole moiety.
Reduction: Reduction reactions can occur at the quinazolinone core.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole moiety may yield sulfoxides or sulfones, while reduction of the quinazolinone core may yield dihydroquinazolinones.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying biological processes involving its molecular targets.
Medicine: It has potential as a lead compound for the development of new drugs, particularly for its possible anti-inflammatory, anticancer, and antimicrobial activities.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole moiety may interact with metal ions or other cofactors, while the quinazolinone core can engage in hydrogen bonding and hydrophobic interactions with proteins. These interactions can modulate the activity of the target proteins and influence various biological pathways.
Comparison with Similar Compounds
Similar Compounds
3-{[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-2-one: Similar structure but with a different position of the carbonyl group.
3-{[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methyl}-2,4-dihydroquinazolin-4-one: Similar structure but with a different position of the double bond.
Uniqueness
The unique combination of the thiazole, piperidine, and quinazolinone moieties in 3-{[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one provides it with distinct chemical and biological properties that are not found in other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
3-[[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c1-13-18(27-14(2)22-13)20(26)23-9-7-15(8-10-23)11-24-12-21-17-6-4-3-5-16(17)19(24)25/h3-6,12,15H,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFSMKGGKUMNECZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CCC(CC2)CN3C=NC4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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